6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Description

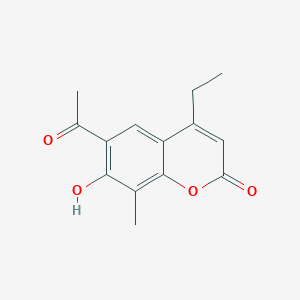

Structure

3D Structure

Propriétés

IUPAC Name |

6-acetyl-4-ethyl-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-9-5-12(16)18-14-7(2)13(17)10(8(3)15)6-11(9)14/h5-6,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBIJJZGQXKOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can employ both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Analyse Des Réactions Chimiques

Oxidation Reactions

The acetyl group at position 6 and the ethyl group at position 4 are susceptible to oxidation under strong acidic or basic conditions.

-

Acetyl group oxidation :

Using chromium trioxide () in sulfuric acid (), the acetyl group is oxidized to a carboxylic acid, forming 6-carboxy-4-ethyl-7-hydroxy-8-methylcoumarin . -

Ethyl group oxidation :

The ethyl substituent at position 4 undergoes oxidation with potassium permanganate () to yield a propionic acid derivative.

| Reagent | Product | Conditions |

|---|---|---|

| 6-carboxy-4-ethyl-7-hydroxy-8-methylcoumarin | Room temperature, 6–8 h | |

| (aq) | 4-(propanoic acid)-6-acetyl-7-hydroxy-8-methylcoumarin | Reflux, 12 h |

Substitution Reactions

The hydroxyl group at position 7 participates in nucleophilic substitutions, particularly in alkylation and acylation reactions:

-

Alkylation :

Reacting with 2,3,5,6-tetramethylbenzyl chloride in acetone () and yields a methoxy derivative. -

Acylation :

Acetic anhydride () acetylates the hydroxyl group, forming 7-acetoxy-6-acetyl-4-ethyl-8-methylcoumarin .

Schiff Base Formation

The acetyl group at position 6 reacts with primary amines (e.g., aniline derivatives) to form Schiff bases, a reaction critical for synthesizing bioactive derivatives .

-

Example :

Condensation with 4-fluoroaniline in ethanol () produces 6-[(E)-N-(4-fluorophenyl)ethanimidoyl]-4-ethyl-7-hydroxy-8-methylcoumarin, confirmed by IR ( stretch at ~1582 cm⁻¹) and -NMR .

| Amine | Product | Yield |

|---|---|---|

| 4-Fluoroaniline | 6-[(E)-N-(4-fluorophenyl)ethanimidoyl] derivative | 89% |

| 2-Aminophenol | 6-[(E)-N-(2-hydroxyphenyl)ethanimidoyl] derivative | 85% |

Electrophilic Aromatic Substitution (EAS)

The coumarin ring undergoes EAS at positions 3 and 5 due to electron-rich regions:

-

Nitration :

Nitration with introduces a nitro group at position 5, yielding 5-nitro-6-acetyl-4-ethyl-7-hydroxy-8-methylcoumarin. -

Bromination :

Bromine () in adds a bromine atom at position 3 .

Reduction Reactions

The chromen-2-one ring is reduced under catalytic hydrogenation () to form dihydrocoumarin derivatives, altering its biological activity profile.

Multi-Component Reactions

The compound participates in Diels-Alder and Claisen-Schmidt condensations, leveraging its conjugated double bonds and acetyl group.

Limitations and Research Gaps

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various coumarin derivatives, which have applications as optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals . In biology and medicine, coumarin derivatives are known for their antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . Additionally, they are used in drug and pesticidal preparations .

Mécanisme D'action

The mechanism of action of 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, some coumarin derivatives inhibit platelet aggregation and steroid 5α-reductase . The specific molecular targets and pathways involved depend on the particular coumarin derivative and its structure .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Molecular Formula : C₁₄H₁₄O₄

- Molecular Weight : 246.26–246.27 (variation due to rounding) .

- CAS Number : 951988-89-9 .

- Substituents :

- Acetyl group at position 6.

- Ethyl group at position 2.

- Hydroxyl group at position 7.

- Methyl group at position 8.

Chromenones are widely studied for biological activities, including antimicrobial and antitumor properties, as seen in derivatives like 5,7-dihydroxy-4-propyl-2H-chromen-2-one .

Comparison with Similar Chromenone Derivatives

Structural and Functional Group Variations

Impact of Substituents on Bioactivity and Reactivity

- Ethyl vs.

- Acetyl Position :

- Chlorine Substituents :

Thermal and Physical Properties

- Melting Points :

- 8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one melts at 197–199°C, suggesting higher crystallinity than the target compound (data unavailable) .

Activité Biologique

6-Acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, a member of the coumarin family, has gained attention in scientific research due to its diverse biological activities. This compound, characterized by its unique chromenone structure, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The chemical structure of 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be represented as follows:

Key Structural Features:

- Chromenone Core: Essential for biological activity.

- Hydroxyl Group: Contributes to antioxidant properties.

- Acetyl and Ethyl Substituents: Enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one exhibits significant antimicrobial properties. In a study evaluating various coumarin derivatives, this compound demonstrated notable activity against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One significant study evaluated its effects on liver carcinoma (HEPG2) cell lines. The findings revealed that 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one inhibited cell proliferation with an IC50 value of approximately 5.0 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 5.0 |

| MCF7 | 12.0 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes associated with neurological disorders. Studies have shown that it acts as a selective inhibitor of acetylcholinesterase (AChE), with an IC50 value of 1.52 µM, indicating its potential use in treating conditions like Alzheimer's disease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 1.52 |

| Butyrylcholinesterase | 3.20 |

The biological activity of 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes: The compound binds to active sites on enzymes such as AChE, leading to decreased substrate turnover.

- Cell Membrane Interaction: It disrupts microbial cell membranes, resulting in cell death.

- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through the activation of caspases.

Case Studies

Several case studies have documented the effects of this compound:

- Antimicrobial Efficacy: A study published in Molecules highlighted the effectiveness of various coumarin derivatives against resistant bacterial strains, emphasizing the role of structural modifications in enhancing activity.

- Cancer Cell Line Studies: Research conducted on HEPG2 and MCF7 cell lines demonstrated significant reductions in viability upon treatment with varying concentrations of the compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, and what are the critical reaction parameters?

The compound can be synthesized via Pechmann condensation using substituted phenols (e.g., 4-ethyl-7-hydroxy-8-methylcoumarin derivatives) and β-keto esters (e.g., acetoacetic ester) under acidic conditions (HSO, POCl, or ZnCl). Key parameters include:

- Temperature control (80–100°C) to avoid side reactions.

- Catalyst selection (e.g., ZnCl enhances cyclization efficiency).

- Purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should be prioritized?

- H NMR : Look for signals at δ 6.1–6.3 ppm (coumarin C3-H) and δ 2.1–2.6 ppm (acetyl and ethyl groups).

- C NMR : Carbonyl signals (C=O) near δ 160–180 ppm.

- IR : Strong absorption at ~1700 cm (lactone C=O) and ~3200 cm (hydroxyl O-H).

- X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry and substituent positions .

Q. How do substituents influence solubility and stability, and what experimental approaches quantify these properties?

- Solubility : The acetyl and ethyl groups increase hydrophobicity. Measure via HPLC (C18 column, acetonitrile/water mobile phase) or shake-flask method.

- Stability : Monitor degradation under UV light, varying pH (2–12), and elevated temperatures (40–60°C) using LC-MS. The hydroxyl group may necessitate inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for the 6-acetyl and 8-methyl groups?

- Use directing groups (e.g., protecting the 7-hydroxy group with acetyl to block undesired substitution).

- Optimize electrophilic substitution conditions (e.g., Friedel-Crafts acylation for the 6-acetyl group) .

Q. What computational strategies predict biological activity or intermolecular interactions of this compound?

- Perform density functional theory (DFT) calculations to analyze electronic properties (HOMO-LUMO gaps).

- Use molecular docking to simulate binding with targets (e.g., cyclooxygenase-2 or topoisomerases) based on structural analogs .

Q. How should contradictory spectral or physicochemical data (e.g., melting points) be resolved?

Q. What experimental designs are optimal for evaluating in vitro bioactivity (e.g., antimicrobial or anticancer effects)?

Q. How can HPLC/LC-MS methods be optimized for quantifying this compound in complex matrices?

Q. What strategies separate stereoisomers or tautomers, if present?

Q. How do environmental conditions (pH, light, oxygen) affect stability, and how are accelerated stability studies designed?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.